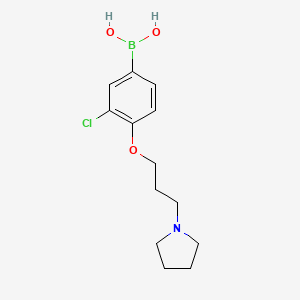

(3-Chloro-4-(3-(pyrrolidin-1-yl)propoxy)phenyl)boronic acid

描述

属性

IUPAC Name |

[3-chloro-4-(3-pyrrolidin-1-ylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BClNO3/c15-12-10-11(14(17)18)4-5-13(12)19-9-3-8-16-6-1-2-7-16/h4-5,10,17-18H,1-3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXGYKOIVCSEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCCN2CCCC2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601173929 | |

| Record name | Boronic acid, B-[3-chloro-4-[3-(1-pyrrolidinyl)propoxy]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601173929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704074-32-7 | |

| Record name | Boronic acid, B-[3-chloro-4-[3-(1-pyrrolidinyl)propoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-chloro-4-[3-(1-pyrrolidinyl)propoxy]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601173929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the Pyrrolidinylpropoxy Substituent on the Chlorophenyl Ring

- The 3-chloro-4-hydroxyphenyl intermediate is reacted with 3-(pyrrolidin-1-yl)propyl halides or tosylates under basic conditions to form the 3-(pyrrolidin-1-yl)propoxy substituent via nucleophilic substitution.

- Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

- Bases like sodium hydride or potassium tert-butoxide facilitate deprotonation of the phenol and promote substitution.

Introduction of the Boronic Acid Group

- The boronic acid group is introduced by Miyaura borylation, a palladium-catalyzed reaction of aryl halides with bis(pinacolato)diboron or similar boron reagents.

- Typical catalysts include tetrakis(triphenylphosphine)palladium(0) or palladium acetate with phosphine ligands.

- Bases such as potassium carbonate or cesium carbonate are used.

- Solvents like 1,4-dioxane, tetrahydrofuran (THF), or mixtures with water are preferred.

- The reaction is generally conducted under reflux or elevated temperatures with inert atmosphere (nitrogen or argon).

Purification and Isolation

- The crude product is purified by silica gel column chromatography using solvent mixtures such as dichloromethane/ethyl acetate or hexanes/ethyl acetate.

- Final product purity typically exceeds 95%, with yields ranging from 60% to 85% depending on specific conditions.

Detailed Reaction Data and Yields

| Step | Reaction Type | Reagents & Catalysts | Solvent(s) | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | 3-chloro-4-hydroxyphenyl + 3-(pyrrolidin-1-yl)propyl halide; base (NaH, KOtBu) | DMF, DMSO | Room temp to 80°C, several hrs | 70-80 | Formation of 3-chloro-4-(3-(pyrrolidin-1-yl)propoxy)phenyl intermediate |

| 2 | Miyaura borylation | Aryl halide intermediate + bis(pinacolato)diboron; Pd catalyst (e.g., Pd(PPh3)4) | 1,4-Dioxane/H2O or THF/H2O | Reflux, inert atmosphere | 60-85 | Installation of boronic acid moiety; reaction time ~12 hours |

| 3 | Purification | Silica gel chromatography | DCM/EtOAc or Hexanes/EtOAc | Ambient | - | Achieves >95% purity; product isolated as solid or powder |

Research Findings and Optimization Notes

- Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) is widely preferred for Miyaura borylation due to its high activity and selectivity, yielding high purity arylboronic acids.

- Base Selection: Potassium carbonate and cesium carbonate are effective bases that promote the borylation step while minimizing side reactions.

- Solvent System: Mixed aqueous-organic solvents such as 1,4-dioxane/water or THF/water facilitate the reaction and improve solubility of inorganic bases and reagents.

- One-Pot Reactions: Some patents report combining multiple steps (e.g., halogenation, nucleophilic substitution, and borylation) into one-pot processes to improve efficiency and yield, avoiding intermediate isolation.

- Avoidance of Toxic Reagents: Improved methods avoid toxic reagents such as N,N-dimethylaniline and replace DMSO with cheaper, less toxic solvents to enhance safety and cost-effectiveness.

- Reaction Atmosphere: Inert atmosphere (argon or nitrogen) is critical to prevent catalyst deactivation and side oxidation reactions during palladium-catalyzed steps.

Summary Table of Preparation Methodologies

| Preparation Aspect | Methodology/Conditions | Advantages | Challenges |

|---|---|---|---|

| Pyrrolidinylpropoxy substitution | Nucleophilic substitution with alkyl halides in DMF/DMSO | High regioselectivity | Requires strong base, careful temp control |

| Boronic acid installation | Miyaura borylation with Pd catalyst, K2CO3 base | High yield, broad substrate scope | Sensitive to moisture and air |

| Purification | Silica gel chromatography with mixed solvents | High purity product | Time-consuming, solvent use |

| One-pot synthesis | Sequential reactions without intermediate isolation | Increased efficiency, reduced waste | Requires optimization of conditions |

化学反应分析

Types of Reactions

(3-Chloro-4-(3-(pyrrolidin-1-yl)propoxy)phenyl)boronic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF) are typically employed.

Major Products

Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amine-substituted product.

Coupling Reactions: The major products are biaryl compounds formed through the Suzuki-Miyaura coupling.

科学研究应用

(3-Chloro-4-(3-(pyrrolidin-1-yl)propoxy)phenyl)boronic acid has several scientific research applications :

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: It can be used in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

Industry: It is used in the production of advanced materials and as a precursor for various functionalized boronic acids.

作用机制

The mechanism of action of (3-Chloro-4-(3-(pyrrolidin-1-yl)propoxy)phenyl)boronic acid primarily involves its role as a boronic acid derivative . In Suzuki-Miyaura coupling reactions, the boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The chloro group can also participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

相似化合物的比较

Table 1: Structural Comparison of (3-Chloro-4-(3-(pyrrolidin-1-yl)propoxy)phenyl)boronic Acid and Analogs

Key Observations:

- Steric and Solubility Effects: The pyrrolidinylpropoxy group in the parent compound introduces greater steric bulk compared to shorter chains (e.g., ethoxy in ), which may slow reaction rates but improve solubility in protic solvents.

- Biological Interactions: Analogs with fluorinated aromatic groups (e.g., ) may exhibit enhanced membrane permeability, making them suitable for central nervous system (CNS) drug candidates .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The pyrrolidine group enhances solubility in polar solvents compared to non-polar analogs like (3-(benzyloxy)phenyl)boronic acid () .

- Stability data for the parent compound are inferred from , which reports room-temperature storage for a related pyrrolidine-containing boronic acid .

生物活性

(3-Chloro-4-(3-(pyrrolidin-1-yl)propoxy)phenyl)boronic acid, with CAS No. 1704074-32-7, is a boronic acid derivative that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C13H19BClNO3

- Molecular Weight : 283.56 g/mol

- Predicted Boiling Point : 469.5 °C

- Density : 1.25 g/cm³

- pKa : 7.66

Biological Activity Overview

Boronic acids are known for their ability to interact with biomolecules, particularly in the context of enzyme inhibition and anticancer activity. The specific compound has shown promise in various biological assays.

Anticancer Activity

Research indicates that boronic acid derivatives can exhibit significant anticancer properties. For instance, studies have documented the effectiveness of boronic acid-containing compounds against renal cancer and leukemia cell lines, highlighting their potential as therapeutic agents:

- In Vitro Studies : A study demonstrated that certain boronic acid derivatives induce DNA damage and promote cell cycle arrest in cancer cell lines, specifically Caki-1 (renal cancer) .

- Cytotoxicity : The compound exhibited a high cytotoxic effect on cancerous cell lines while showing minimal toxicity to healthy cells. For example, it demonstrated an IC50 value of 18.76 µg/mL against MCF-7 (breast cancer) cells .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition properties:

- Acetylcholinesterase Inhibition : Moderate activity was observed with an IC50 of 115.63 µg/mL.

- Butyrylcholinesterase Inhibition : High inhibition was noted with an IC50 of 3.12 µg/mL.

- Antiurease Activity : The compound showed potent antiurease activity with an IC50 of 1.10 µg/mL .

Study on Antioxidant and Antibacterial Activities

A recent study assessed the biological activities of a related boronic acid derivative in cream formulations:

| Activity Type | Measurement |

|---|---|

| Antioxidant Activity | DPPH IC50: 0.14 ± 0.01 µg/mL |

| Antibacterial Activity | Effective against E. coli at 6.50 mg/mL |

| Cytotoxicity | MCF-7 IC50: 18.76 ± 0.62 µg/mL |

The findings indicated strong antioxidant properties and significant antibacterial activity against Escherichia coli, suggesting potential applications in pharmaceuticals and cosmetics .

The mechanism by which boronic acids exert their biological effects often involves the inhibition of specific enzymes or pathways:

常见问题

Q. What are the key structural features of (3-Chloro-4-(3-(pyrrolidin-1-yl)propoxy)phenyl)boronic acid that influence its reactivity in cross-coupling reactions?

The compound’s reactivity is governed by three structural elements:

- Boronic acid group (-B(OH)₂): Enables participation in Suzuki-Miyaura coupling by forming transient complexes with palladium catalysts, facilitating transmetallation .

- Chloro substituent (3-Cl): Acts as an electron-withdrawing group, enhancing the electrophilicity of the aryl ring and stabilizing intermediates during coupling .

- Pyrrolidin-1-ylpropoxy chain: The tertiary amine in pyrrolidine may improve solubility in polar aprotic solvents (e.g., DMF, THF) and stabilize reaction intermediates via weak coordination to metal catalysts .

Q. What are the typical synthetic routes for this compound?

Synthesis generally involves sequential functionalization:

Introduction of the pyrrolidine-propoxy chain: A Mitsunobu reaction or nucleophilic substitution between 3-chloro-4-hydroxyphenylboronic acid and 3-(pyrrolidin-1-yl)propanol under basic conditions (e.g., K₂CO₃ in DMF, 80–100°C) .

Purification: Column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Validation: ¹H/¹³C NMR and LC-MS confirm regioselectivity and absence of dehalogenation side products .

Q. How does this compound function in Suzuki-Miyaura reactions, and what are its limitations?

- Mechanism: The boronic acid group undergoes transmetallation with palladium catalysts (e.g., Pd(PPh₃)₄), forming biaryl products. The chloro substituent remains inert under standard conditions, enabling selective coupling at the boronic acid site .

- Limitations:

- Steric hindrance: The bulky pyrrolidinylpropoxy group may reduce coupling efficiency with sterically demanding aryl halides.

- pH sensitivity: Requires weakly basic conditions (pH 8–10) to prevent boronic acid dehydration to boroxines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Suzuki-Miyaura couplings involving this compound?

- Catalyst selection: Use PdCl₂(dppf) or XPhos-based catalysts for sterically hindered substrates, as they enhance turnover in challenging couplings .

- Solvent systems: Mixtures of THF/H₂O (4:1) or DME/H₂O (3:1) improve solubility and stabilize reactive intermediates.

- Temperature control: Microwave-assisted heating (80–120°C, 1–2 h) reduces reaction times while maintaining >85% yield .

- Additives: Include Cs₂CO₃ (2 equiv) to maintain optimal pH and prevent boronic acid degradation .

Q. What stability challenges arise during storage and handling, and how can they be mitigated?

- Hydrolysis: The boronic acid group is prone to hydrolysis in aqueous media. Store under inert atmosphere (N₂/Ar) at –20°C in sealed, desiccated containers .

- Oxidation: Degradation via aryl radical formation can occur in light. Use amber vials and add stabilizers like BHT (0.1% w/w) .

- Solvent incompatibility: Avoid DMSO for long-term storage due to slow oxidation; use anhydrous THF or acetonitrile instead .

Q. How should researchers address contradictory data regarding this compound’s reactivity in diverse catalytic systems?

- Variable analysis: Compare studies for differences in:

- Controlled replication: Reproduce conflicting protocols with standardized substrates (e.g., 4-bromotoluene) to isolate variables .

Q. What analytical methodologies are critical for characterizing this compound and its derivatives?

- Structural confirmation:

- ¹¹B NMR: Verify boronic acid integrity (δ ~30 ppm for -B(OH)₂) and detect boroxine formation (δ ~18 ppm) .

- X-ray crystallography: Resolve steric effects of the pyrrolidinylpropoxy chain on molecular packing .

- Purity assessment:

- HPLC-MS: Detect trace impurities (e.g., dechlorinated byproducts) with C18 columns (ACN/H₂O + 0.1% formic acid) .

- TGA/DSC: Assess thermal stability for reactions requiring elevated temperatures .

Q. How can researchers design derivatives of this compound to enhance biological activity while retaining synthetic utility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。